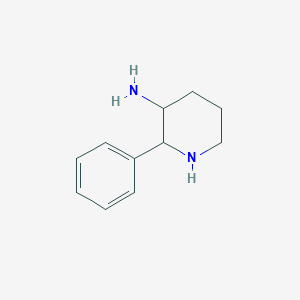

2-Phenylpiperidin-3-amine

Description

BenchChem offers high-quality 2-Phenylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2 |

InChI Key |

GFMAFYNUQDLPBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Structural Anatomy of Antagonism: 2-Phenylpiperidin-3-amine vs. CP-99,994

[1][2]

Executive Summary: The Chassis and the Warhead

In the development of non-peptide Neurokinin-1 (NK1) receptor antagonists, CP-99,994 stands as a seminal "anchor" molecule.[1] It demonstrated that high-affinity antagonism of the Substance P (SP) receptor could be achieved without mimicking the peptide backbone of the endogenous ligand.

At the heart of CP-99,994 lies its rigid pharmacophore: (2S,3S)-2-phenylpiperidin-3-amine .[1] This guide deconstructs the relationship between this core scaffold (the "Chassis") and the fully functionalized drug candidate (the "Warhead"). We analyze why the scaffold itself is insufficient for nanomolar potency and how the addition of the 2-methoxybenzyl moiety transforms the thermodynamics of binding.

Structural Deconstruction & Physicochemical Comparison

The transition from 2-phenylpiperidin-3-amine to CP-99,994 represents a classic medicinal chemistry optimization: Fragment Growing .[1] The piperidine ring provides a rigid template to orient the phenyl group and the amine nitrogen in a specific vector space, while the benzyl appendage accesses an adjacent hydrophobic pocket on the receptor.

Quantitative Comparison Table

| Feature | (2S,3S)-2-Phenylpiperidin-3-amine | CP-99,994 | Impact on Drugability |

| Role | Core Scaffold / Intermediate | Potent NK1 Antagonist | Transformation from fragment to lead.[1] |

| Formula | C₁₁H₁₆N₂ | C₁₉H₂₄N₂O | Addition of hydrophobic bulk. |

| MW | 176.26 g/mol | 296.41 g/mol | Remains within Lipinski rules (<500). |

| LogP (Calc) | ~1.2 | ~3.6 | increased lipophilicity improves CNS penetration. |

| H-Bond Donors | 2 (Primary Amine) | 1 (Secondary Amine) | Reduced desolvation penalty upon binding.[1] |

| Stereochemistry | cis-(2S,3S) | cis-(2S,3S) | Critical: Stereochemistry is conserved.[1] |

| pKa (est) | ~9.5 (Piperidine N) | ~8.8 (Secondary Amine) | Modulates ionization state in the binding pocket.[1] |

The Stereochemical "Lock"

The biological activity of CP-99,994 is strictly dependent on the (2S,3S) configuration. This places the C2-phenyl ring and the C3-amino substituent in a cis relationship.[1]

-

The Scaffold (Amine): In the cis conformation, the phenyl ring occupies an axial-like position (depending on ring puckering) that pre-organizes the molecule.

-

The Drug (CP-99,994): This pre-organization reduces the entropic cost of binding. If the trans isomer were used, the vectors of the phenyl and benzyl groups would diverge, failing to bridge the gap between the receptor's hydrophobic sub-pockets.

Synthetic Pathway: The Reductive Amination Protocol[3][4][5]

The conversion of the amine scaffold to CP-99,994 is a critical step in the synthesis. It utilizes Reductive Amination , a method chosen for its ability to introduce the benzyl group without over-alkylation (formation of quaternary ammonium salts).

Protocol: Selective Mono-Alkylation

Note: This protocol assumes the starting material is the enantiopure (2S,3S)-amine.[1]

Reagents:

-

Substrate: (2S,3S)-2-Phenylpiperidin-3-amine (1.0 eq)

-

Electrophile: 2-Methoxybenzaldehyde (1.1 eq)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaHB(OAc)₃) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[1]

Step-by-Step Methodology:

-

Imine Formation (The Setup):

-

Dissolve (2S,3S)-2-phenylpiperidin-3-amine in DCE under an inert atmosphere (N₂).

-

Mechanistic Insight: Add AcOH.[3] The acid protonates the carbonyl oxygen, catalyzing the nucleophilic attack of the piperidine amine. Stir for 30–60 minutes to ensure equilibrium shifts toward the imine (Schiff base) intermediate.

-

-

Reduction (The Lock):

-

Add NaHB(OAc)₃ in one portion.[3]

-

Why STAB? Unlike NaBH₄, STAB is mild and less basic. It reduces the protonated imine selectively over the aldehyde, preventing the direct reduction of the aldehyde to benzyl alcohol.

-

-

Quench and Isolation:

-

Monitor via LC-MS for the disappearance of the imine mass.

-

Quench with saturated aqueous NaHCO₃ (neutralize the acid).

-

Extract with Dichloromethane (DCM).

-

Purify via silica gel chromatography (Gradient: DCM to 10% MeOH/DCM).

-

Visualizing the Synthesis Logic

Figure 1: The synthetic assembly of CP-99,994 via reductive amination.[1][4][5][6][7] The process couples the rigid scaffold with the hydrophobic tail.

Mechanistic SAR: Why the Scaffold is Not Enough

To understand the difference in utility between the two molecules, we must look at the Neurokinin-1 Receptor (NK1R) binding pocket .

The Scaffold Interaction (2-Phenylpiperidin-3-amine)

The core scaffold provides the essential "anchor" points but lacks the affinity to compete with Substance P (Ki > 1000 nM typically for bare scaffolds).[1]

-

The Piperidine Nitrogen: Protonated at physiological pH. It forms a critical salt bridge/H-bond with conserved residues (likely Gln165 or His197 ).[1]

-

The C2-Phenyl Ring: Wedges into a hydrophobic cleft, providing steric bulk that restricts the receptor's conformational mobility.

The "Warhead" Interaction (CP-99,994)

The addition of the (2-methoxybenzyl) group improves affinity by orders of magnitude (Ki ≈ 0.25 nM).[1]

-

Hydrophobic Extension: The benzyl group extends into a deep, hydrophobic sub-pocket formed by transmembrane helices.

-

The Methoxy "Clasp": The 2-methoxy group is not just decoration.[1] It often engages in specific electrostatic or H-bond interactions (or induces a preferred conformation of the benzyl ring itself) that maximizes van der Waals contact.

-

Receptor Crystallography Evidence: Structural studies (e.g., PDB 6HLL) reveal that CP-99,994 sits in the orthosteric site. The core piperidine is laterally wedged between Phe268 and Gln165 . The Gln165 residue is pivotal—it hydrogen bonds to both the piperidine core and the amine linker. The scaffold alone cannot satisfy this dual-anchor requirement effectively.[1]

Signaling Pathway & Binding Logic[1]

Figure 2: Interaction map of CP-99,994 within the NK1 Receptor.[1] Note how the benzyl appendage engages a distinct pocket (Green Node) that the scaffold alone cannot reach.

References

-

Pfizer Inc. (1993).[8] CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.[8][9] Regulatory Peptides.[8][10]

-

University of Zurich. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications. [1]

-

McLean, S., et al. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor.[1][8][9] Journal of Pharmacology and Experimental Therapeutics.

-

BindingDB. Affinity Data for CP-99,994 and related scaffolds. [1]

Sources

- 1. BindingDB BDBM50000041 (+) (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(+)-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(+/-)(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(-) (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(-)-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(2-Methoxy-benzyl)-((1R,4S)-2-phenyl-piperidin-4-yl)-amine::(2-Methoxy-benzyl)-((2S,3S)-2-phenyl-piperidin-3-yl)-amine::(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(2S,3S)-3-(2-Methoxy-benzyloxy)-2-phenyl-piperidine::(2S,3S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine::CHEMBL2114310::CHEMBL441225::CP 99994::CP-99994::Tritiated-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine [w.bindingdb.org]

- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of 2-Phenylpiperidin-3-amine in NK1 Receptor Antagonist Discovery: A Structural and Mechanistic Guide

Abstract As a Senior Application Scientist overseeing G protein-coupled receptor (GPCR) targeted drug discovery, I have observed few pharmacophores as transformative as the 2-phenylpiperidin-3-amine scaffold. The transition from early rigid bicyclic compounds to this highly tunable piperidine core revolutionized the development of Neurokinin-1 (NK1) receptor antagonists. This technical whitepaper dissects the structural biology, mechanistic pharmacology, and experimental workflows that define the discovery and optimization of 2-phenylpiperidin-3-amine derivatives, providing a comprehensive guide for researchers in neuropharmacology and medicinal chemistry.

The Pharmacological Landscape of NK1 Receptors

The Neurokinin-1 receptor (NK1R) is a class A GPCR that binds the 11-amino acid neuropeptide Substance P (SP)[1]. Upon agonist binding, NK1R predominantly couples to the Gαq protein, triggering the Phospholipase C (PLC) pathway. This results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release[1]. Physiologically, this signaling cascade is a central mediator of emesis, nociception (pain perception), and neurogenic inflammation.

Blocking this pathway requires insurmountable or competitive antagonists that can sterically hinder the large peptide agonist from accessing the orthosteric site.

Figure 1: NK1R Signaling Pathway and Competitive Antagonism Mechanism.

Core Structural Evolution: The Emergence of the Piperidine Scaffold

In 1991, high-throughput screening by Pfizer yielded CP-96,345, a benzylamino quinuclidine structure[1]. While highly potent, the rigid quinuclidine scaffold exhibited significant off-target toxicity, particularly through interactions with L-type calcium channels.

To abrogate these off-target effects while maintaining NK1R affinity, medicinal chemists executed a scaffold hop, replacing the rigid quinuclidine ring with a flexible piperidine ring and substituting the benzhydryl moiety with a benzyl group[1]. This led to the discovery of CP-99,994 , establishing the 2-phenylpiperidin-3-amine core as the gold standard pharmacophore for NK1R antagonism.

Structure-Activity Relationship (SAR) studies revealed two critical determinants for this scaffold's efficacy:

-

Stereochemistry and Dihedral Angles: The dihedral angle between the substituents at the C-2 and C-3 positions of the piperidine ring is strictly required for optimal fitting into the receptor's hydrophobic pockets[1]. The

enantiomer is vastly superior to its stereoisomers. -

Ion-Pair Interactions: The bridgehead basic nitrogen of the piperidine ring is essential for mediating receptor recognition via an ion-pair site deep within the transmembrane bundle[1].

Mechanistic Insights from X-Ray Crystallography

Understanding how the 2-phenylpiperidin-3-amine scaffold antagonizes the receptor requires high-resolution structural biology. Recent crystallographic models have successfully resolved the human NK1R in complex with CP-99,994 at a 3.27 Å resolution[2].

When comparing the antagonist-bound state to the active Gq-coupled state of NK1R, CP-99,994 induces distinct structural rearrangements in the extracellular regions of the receptor[2]. The antagonist binding stabilizes an inactive conformation that sterically occludes the deep orthosteric pocket, preventing the inward movement of transmembrane helices required for Substance P binding[3]. Furthermore, CP-99,994 acts as a progenitor compound; its binding footprint provided the structural blueprint for later clinical drugs, which expanded on this core to form cross-linking hydrogen-bond networks between helices V and VI[2].

Quantitative Data: Binding Affinities of Key Antagonists

The tunability of the 2-phenylpiperidin-3-amine scaffold allowed researchers to optimize both potency and pharmacokinetics. Below is a summary of the evolutionary milestones in this chemical series.

| Compound | Scaffold Core | hNK1R Affinity ( | Key Structural Modification & Impact |

| CP-96,345 | Benzylamino quinuclidine | ~0.5 nM | Original rigid core; high off-target calcium channel toxicity[1]. |

| CP-99,994 | 2-phenylpiperidin-3-amine | ~0.1 nM | Replacement of quinuclidine with piperidine; improved selectivity[1]. |

| GR203040 | Tetrazolyl-substituted piperidine | < 0.1 nM | Addition of a tetrazole ring; yielded high oral bioavailability and long duration of action[4]. |

| L-733,060 | Piperidine derivative | ~0.1 nM | 3,5-bistrifluoromethyl benzylether substitution; reduced basicity to improve oral absorption[1]. |

Experimental Methodology: High-Throughput Radioligand Binding Assay

To evaluate the affinity of novel 2-phenylpiperidin-3-amine derivatives, a robust, self-validating radioligand binding assay is required. As an application scientist, I design protocols where every step has a defined physicochemical causality.

Self-Validating Protocol for NK1R Affinity Screening

Objective: Determine the inhibition constant (

System Validation Controls:

-

Total Binding (TB): Radioligand + Buffer (Defines maximum assay window).

-

Non-Specific Binding (NSB): Radioligand + 1 µM unlabeled Substance P (Defines background noise).

-

Quality Control: An assay is only deemed valid if the Z'-factor is > 0.6.

Step-by-Step Workflow & Causality:

-

Membrane Preparation: Homogenize CHO (Chinese Hamster Ovary) cells stably expressing human NK1R.

-

Causality: CHO cells lack endogenous mammalian tachykinin receptors, providing a zero-background matrix for human-specific affinity testing.

-

-

Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 3 mM

, 0.02% BSA.-

Causality:

ions allosterically promote the high-affinity G-protein coupled state of the receptor. BSA (Bovine Serum Albumin) is critical to prevent the highly lipophilic piperidine compounds from adhering to the plastic walls of the assay plates.

-

-

Incubation: Incubate 0.1 nM

-Substance P with serial dilutions of the test antagonist for 60 minutes at room temperature.-

Causality: 60 minutes ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for calculating accurate

values via the Cheng-Prusoff equation.

-

-

Rapid Filtration: Terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

-

Causality: Glass fiber is inherently electronegative. PEI, a cationic polymer, neutralizes this charge, drastically reducing the non-specific binding of the positively charged basic nitrogen on the piperidine scaffold.

-

-

Washing: Wash filters three times with ice-cold 50 mM Tris-HCl.

-

Causality: The sudden drop in temperature kinetically traps the receptor-ligand complex, preventing rapid dissociation of the antagonist during the physical separation phase.

-

-

Quantification: Measure bound radioactivity via liquid scintillation counting.

Figure 2: Radioligand Binding Assay Workflow for NK1R Antagonists.

Translational Chemistry: Overcoming Pharmacokinetic Hurdles

While CP-99,994 was a breakthrough in receptor affinity, its clinical utility was hampered by poor oral bioavailability. The basicity of the piperidine nitrogen, while essential for receptor binding, resulted in rapid metabolic clearance and poor membrane permeability[1].

To translate this scaffold into viable drugs, medicinal chemistry programs focused on reducing the basic nature of the piperidine nitrogen. Merck's SAR campaigns demonstrated that adding a 3-oxo-1,2,4-triazol-5-yl moiety effectively masked this basicity, yielding compounds like L-741,671[1]. Furthermore, modifying the 2-methoxy benzylamine moiety of CP-99,994 into a 3,5-bistrifluoromethyl benzylether (as seen in L-733,060) significantly enhanced lipophilicity and metabolic stability[1].

Simultaneously, GlaxoWellcome developed GR203040 by introducing a tetrazolyl-substituted analogue, which exhibited high oral bioavailability and potent antiemetic activity in preclinical models[4]. Ultimately, these iterative modifications to the 2-phenylpiperidin-3-amine core paved the way for the development of FDA-approved morpholine-based drugs like Aprepitant, which preserve the exact spatial pharmacophore of the piperidine ring while achieving optimal clinical pharmacokinetics[1].

References

-

NK1 receptor antagonist - Wikipedia Source: wikipedia.org URL: [Link]

-

Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC Source: nih.gov URL:[Link]

-

Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed Source: nih.gov URL:[Link]

-

Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - ZORA Source: uzh.ch URL:[Link]

Sources

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenylpiperidin-3-amine Scaffold: Physicochemical Profiling, Synthesis, and Applications in NK1 Receptor Antagonism

Executive Summary

The piperidine ring is one of the most privileged heterocyclic scaffolds in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics[1]. Within this class, 2-phenylpiperidin-3-amine serves as a critical chiral building block, particularly in the development of neurokinin-1 (NK1) receptor antagonists[2]. These antagonists are extensively utilized in central nervous system (CNS) drug discovery to target pathways associated with depression, anxiety, and chemotherapy-induced nausea and vomiting (CINV)[3].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive overview of the physicochemical properties, mechanistic pharmacology, and validated synthetic workflows required to isolate and utilize this molecule effectively in drug development pipelines.

Physicochemical Profiling: CAS Numbers & Molecular Weights

The physical state and stability of 2-phenylpiperidin-3-amine depend heavily on its salt form and stereochemistry. In drug discovery, the compound is rarely handled as a free base due to the susceptibility of its primary and secondary amines to atmospheric oxidation. Instead, it is isolated as a dihydrochloride salt , which protonates both nitrogen atoms, significantly enhancing thermodynamic stability, shelf-life, and aqueous solubility for in vitro binding assays[4].

Quantitative Data Summary

| Compound Name | Stereochemistry | Chemical Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Phenylpiperidin-3-amine | rel-(2R,3R) | Dihydrochloride | 1055345-76-0 | C₁₁H₁₈Cl₂N₂ | 249.18 |

| 2-Phenylpiperidin-3-amine | (2R,3R) | Free Base | 161167-79-9 | C₁₁H₁₆N₂ | 176.26 |

| 2-Phenylpiperidin-3-amine | (2S,3S) | Free Base | N/A (Chiral Isomer) | C₁₁H₁₆N₂ | 176.26 |

Data supported by [4] and [5].

Mechanistic Grounding: NK1 Receptor Antagonism

The clinical significance of the (2S,3S)-2-phenylpiperidin-3-amine enantiomer lies in its spatial geometry. The NK1 receptor is a G-protein coupled receptor (GPCR) that binds Substance P, an endogenous neuropeptide involved in pain and stress signaling[2].

Causality of Pharmacophore Design: The cis-configuration of the 2-phenyl and 3-amine groups is non-negotiable for target engagement. The 2-phenyl ring inserts deeply into the hydrophobic binding pocket of the NK1 receptor, while the 3-amine acts as a critical anchor point for hydrogen bonding with specific transmembrane residues (often glutamine or histidine). This competitive binding prevents Substance P from initiating the Gq-protein coupled cascade, thereby halting intracellular calcium release[3].

Diagram 1: Mechanism of NK1 Receptor blockade by 2-phenylpiperidin-3-amine derivatives.

Validated Synthetic Workflow & Chiral Resolution

To synthesize the enantiopure (2S,3S) isomer required for downstream active pharmaceutical ingredients (APIs) like Vofopitant, a highly controlled, three-phase synthetic route is employed[6].

Phase 1: Suzuki Cross-Coupling

-

Protocol: Condense 2-chloro-3-nitropyridine with phenylboronic acid in dimethoxyethane.

-

Catalyst/Base: Palladium tetrakis(triphenylphosphine)[Pd(PPh₃)₄] and Na₂CO₃.

-

Causality: The Pd(0) catalyst selectively inserts into the C-Cl bond of the electron-deficient pyridine ring. Na₂CO₃ is required to activate the boronic acid, forming a boronate complex that accelerates the transmetalation step, yielding 3-nitro-2-phenylpyridine[6].

Phase 2: Catalytic Hydrogenation

-

Protocol: Subject the intermediate to H₂ gas over a Palladium on Carbon (Pd/C) catalyst in an Ethanol/HCl solvent system.

-

Causality: This step serves a dual purpose: it reduces the nitro group to a primary amine and saturates the pyridine ring into a piperidine ring. The presence of HCl is critical; it protonates the intermediate amines, forcing the molecule into a thermodynamically stable conformation on the catalyst surface that exclusively yields the (±)-cis-diastereomer[6].

Phase 3: Optical Resolution

-

Protocol: Treat the racemic (±)-cis-amine with di-p-toluoyl-L-tartaric acid in an ethanol/water mixture.

-

Causality: The bulky, chiral tartaric acid derivative forms diastereomeric salts with the racemic mixture. The salt formed with the (2S,3S)-enantiomer has significantly lower solubility in the aqueous ethanol system, allowing it to selectively crystallize out of solution[6]. This avoids the need for expensive preparative chiral chromatography.

Diagram 2: Three-phase synthetic workflow yielding enantiopure 2-phenylpiperidin-3-amine.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized product must pass a self-validating analytical matrix before being utilized as a drug intermediate. If any of the following parameters fail, the batch must be subjected to recrystallization.

-

Mass Spectrometry (LC-MS, ESI+):

-

Validation: Must exhibit a base peak of m/z 177.1 [M+H]⁺, confirming the free base molecular weight of 176.26 g/mol .

-

-

Chiral HPLC:

-

Validation: Using a Chiralcel OD-H column (Hexane/Isopropanol mobile phase), the enantiomeric excess (ee) must be >99.0% . The presence of the (2R,3R) peak indicates incomplete optical resolution.

-

-

NMR Spectroscopy (¹H-NMR in D₂O for Dihydrochloride):

-

Validation: The coupling constant (

) between the protons at C2 and C3 must be evaluated. A small coupling constant (

-

References

-

DrugFuture Synthesis Database. "Vofopitant hydrochloride, GR-205171A Synthesis." DrugFuture. Available at: [Link]

-

Journal of Medicinal Chemistry. "Positron Emission Tomography in CNS Drug Discovery and Drug Monitoring." ACS Publications. Available at:[Link]

-

Taylor & Francis. "Antidepressant therapy: new targets for drug development." Expert Opinion on Investigational Drugs. Available at: [Link]

Sources

- 1. cas 168398-02-5|| where to buy (2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride [english.chemenu.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Vofopitant hydrochloride, GR-205171A, GR-205171(free base)-药物合成数据库 [drugfuture.com]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2,3-Disubstituted Piperidines

This is a comprehensive Application Note and Protocol guide for the Microwave-Assisted Synthesis of 2,3-Disubstituted Piperidines .

Executive Summary

The piperidine ring, particularly the 2,3-disubstituted motif, is a "privileged structure" in medicinal chemistry, forming the core of numerous NK1 antagonists (e.g., CP-99,994), alkaloids (e.g., coniine analogs), and glycosidase inhibitors. Conventional synthesis of these scaffolds often suffers from prolonged reaction times, poor diastereocontrol, and harsh conditions required to overcome steric strain.

This guide details three microwave-assisted methodologies that solve these bottlenecks:

-

Stereoselective Hydrogenation of Pyridines: The fastest route to cis-2,3-disubstituted systems.

-

Ring-Closing Metathesis (RCM): The most versatile route for functionalized scaffolds.

-

Castagnoli-Cushman Reaction (CCR): A multicomponent approach for complex/fused systems.

Microwave Advantage: Microwave (MW) irradiation provides direct dielectric heating, allowing access to temperature profiles unattainable by conventional oil baths. This results in:

-

Rate Acceleration: Reactions reduced from days to minutes.

-

Improved Yields: Suppression of side reactions via rapid "on/off" heating profiles.

-

Enhanced Stereocontrol: Kinetic trapping of specific conformers.

Strategic Decision Matrix

Before selecting a protocol, use the following logic flow to determine the optimal pathway for your target molecule.

Figure 1: Strategic selection of synthetic pathway based on substrate availability and target architecture.

Detailed Protocols

Method A: Microwave-Assisted Stereoselective Hydrogenation of Pyridines

Best for: Rapid access to cis-2,3-disubstituted piperidines from stable pyridine precursors. Mechanism: The microwave field superheats the heterogeneous catalyst surface (Maxwell-Wagner effect), creating "hot spots" that accelerate H₂ transfer while the bulk solvent remains at a lower temperature, minimizing isomerization.

Materials

-

Substrate: 2,3-Disubstituted pyridine (e.g., 2-methyl-3-phenylpyridine).

-

Catalyst: PtO₂ (Adams' catalyst) or 5% Rh/C.

-

Solvent: Glacial Acetic Acid (AcOH) or 0.1 M HCl in MeOH (for protonation which facilitates reduction).

-

Reagent: H₂ gas (balloon or generated in situ) or Ammonium Formate (transfer hydrogenation).

Protocol Steps

-

Preparation: In a 10 mL microwave-transparent vial equipped with a stir bar, dissolve the pyridine substrate (1.0 mmol) in Glacial AcOH (3 mL).

-

Catalyst Addition: Carefully add PtO₂ (5 mol%, ~11 mg). Caution: PtO₂ can ignite solvent vapors; add under inert gas flow.

-

Hydrogenation Setup:

-

Option A (Pressurized MW Reactor): Seal the vial and purge with H₂ gas. Pressurize to 50 psi (3.5 bar).

-

Option B (Transfer Hydrogenation): Add Ammonium Formate (5.0 equiv) instead of H₂ gas.

-

-

Microwave Parameters:

-

Mode: Dynamic (maintain temperature).

-

Temperature: 80 °C.

-

Power: Max 150 W (High absorption by AcOH).

-

Time: 20–40 minutes.

-

Stirring: High (crucial for heterogeneous catalysis).

-

-

Work-up: Filter the hot mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1] Concentrate the filtrate under reduced pressure.

-

Neutralization: Dissolve residue in DCM, wash with sat. NaHCO₃ (aq) to remove acid traces. Dry over Na₂SO₄ and concentrate.

Data Summary (Conventional vs. MW):

| Parameter | Conventional (Autoclave) | Microwave (PtO₂/AcOH) |

|---|---|---|

| Time | 24–48 Hours | 20–40 Minutes |

| Pressure | 50–100 bar | 3–5 bar (or ambient) |

| Yield | 75–85% | 92–98% |

| cis:trans Ratio | 80:20 | >95:5 |

Method B: Microwave-Assisted Ring-Closing Metathesis (RCM)

Best for: Constructing the piperidine ring from acyclic chiral amines; allows for subsequent functionalization of the double bond.

Materials

-

Substrate: N-Allyl-N-(1-substituted-but-3-enyl)amine derivative (Diene precursor).

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (degassed).

-

Additive: Ti(OiPr)₄ (optional, to prevent chelation if Lewis basic nitrogens are present).

Protocol Steps

-

Inerting: Flame-dry a 10 mL microwave vial and cool under Argon.

-

Dissolution: Dissolve the diene precursor (0.5 mmol) in degassed DCM (4 mL). Note: Concentration is critical (0.05–0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) quickly under Argon flow. Cap the vial immediately.

-

Microwave Parameters:

-

Temperature: 100 °C (DCM) or 120 °C (Toluene).

-

Time: 10–20 minutes.

-

Power: Dynamic mode (monitor pressure if using DCM).

-

-

Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 5 mins to deactivate the Ru-carbene.

-

Purification: Evaporate solvent and purify via flash chromatography.

Visualizing the RCM Pathway:

Figure 2: Mechanistic flow of RCM followed by reduction to the final piperidine scaffold.

Troubleshooting & Expert Insights

Common Failure Modes

-

Isomerization during Hydrogenation:

-

Issue: Loss of cis-selectivity.

-

Fix: Lower the temperature to 50°C and increase pressure. Use AcOH as solvent; the protonated pyridinium species resists isomerization better than the free base.

-

-

Incomplete RCM Conversion:

-

Issue: Formation of dimers or unreacted starting material.

-

Fix: Run the reaction in dilute conditions (0.01 M). If the amine is basic, add 1.0 equiv of p-toluenesulfonic acid (PTSA) to protonate the nitrogen, preventing it from poisoning the Ru-catalyst.

-

-

Vessel Failure:

-

Issue: Over-pressurization with volatile solvents (DCM).

-

Fix: Use Toluene or Dichloroethane (DCE) which have higher boiling points, allowing higher MW temperatures with lower internal pressure.

-

Safety Note: Microwave Heating of Solvents

-

Acetic Acid: Absorbs MW energy very efficiently (high tan

). Heating rates will be rapid. Ensure the temperature probe is active and calibrated. -

Non-polar Solvents (Toluene/DCM): Poor MW absorbers. Add a passive heating element (SiC vessel or stir bar) or use a high concentration of polar catalyst/substrate to generate heat.

References

- Microwave-Assisted Hydrogenation of Pyridines Source: Thieme Connect / Synlett Citation: Vanier, G. S. (2007). "Microwave-Assisted Hydrogenation of Pyridines." Synlett, 2007(01), 0131-0135.

- Citation: "Ring-Closing Metathesis (RCM)

-

Castagnoli-Cushman Reaction for Piperidine Building Blocks

-

Microwave-Assisted Synthesis of Nitrogen Heterocycles

-

Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Improving diastereoselectivity in 2-phenylpiperidin-3-amine synthesis

Technical Support Center: Advanced Heterocyclic Synthesis Ticket #8492: Diastereocontrol in 2-Phenylpiperidin-3-amine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query

"I am attempting to synthesize the (2S,3S)-2-phenylpiperidin-3-amine scaffold (a CP-99,994 analog) via the hydrogenation of 2-phenylpyridin-3-amine. I am consistently getting a 60:40 mixture of cis:trans isomers. I need >95% cis (syn) selectivity. Recrystallization is killing my yield. Is this a catalyst issue or a thermodynamic problem?"

Executive Summary

The synthesis of 2-phenylpiperidin-3-amine presents a classic conflict between kinetic control (favoring the cis-isomer via syn-hydrogenation) and thermodynamic control (favoring the trans-isomer via diequatorial stability).

Your 60:40 ratio suggests your reaction conditions are inadvertently allowing epimerization at the C2 benzylic position or the C3 hemiaminal/imine intermediate. To achieve >95% cis-selectivity, you must switch to a protocol that enforces kinetic adsorption and prevents post-reduction equilibration.

Module 1: The Hydrogenation Protocol (Kinetic Control)

The reduction of 2-phenyl-3-aminopyridine involves the adsorption of the flat pyridine ring onto the catalyst surface. Hydrogen adds from the catalyst face (syn-addition).

-

The Kinetic Product: cis-2-phenylpiperidin-3-amine (Target).

-

The Thermodynamic Product: trans-2-phenylpiperidin-3-amine (Impurity).

Troubleshooting Your Conditions

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | PtO₂ (Adams' Catalyst) or 5% Rh/C | Pt and Rh favor syn-addition without facilitating the reversible dehydrogenation/re-hydrogenation cycle that leads to isomerization (unlike Pd). |

| Solvent | Glacial Acetic Acid (AcOH) | Protonation of the pyridine nitrogen prevents catalyst poisoning and anchors the molecule. Acidic media also suppresses the retro-Mannich mechanisms that cause epimerization. |

| Pressure | High (>50 bar / 700 psi) | High pressure forces the reaction forward rapidly, minimizing the residence time of intermediates that could equilibrate. |

| Temperature | Ambient (20–25 °C) | CRITICAL: Elevated temperatures (>40 °C) provide the activation energy required to flip the ring to the thermodynamically stable trans conformation. |

Optimized Protocol (Kinetic Mode)

-

Substrate: Dissolve 2-phenylpyridin-3-amine (1.0 equiv) in glacial AcOH (0.5 M).

-

Catalyst: Add PtO₂ (5 mol%). Note: Pre-activate PtO₂ to Pt black if induction time is observed.

-

Hydrogenation: Pressurize to 60 bar H₂. Stir vigorously at 23 °C for 8–12 hours.

-

Workup (Crucial): Filter catalyst before neutralizing. Neutralize with cold NaOH. Do not heat the free base , as the benzylic C2 proton is labile and can epimerize to the trans isomer.

Module 2: The Thermodynamic Trap (Epimerization)

If you are observing trans-isomers, it is likely due to C2-epimerization . The C2 position is both benzylic and

Mechanism of Failure

The diagram below illustrates how the desired cis product can degrade into the trans isomer if Pd catalysts or heat are used.

Figure 1: Kinetic vs. Thermodynamic pathways. Note that Pd/C often facilitates the reversible path (dashed line), leading to the thermodynamic trans-product.

Module 3: Resolution & Purification (The "Fix")

If the catalytic route yields a mixture (e.g., 85:15), chemical resolution is superior to chromatography for this scaffold. The Tartaric Acid method is the industry standard for 2-phenylpiperidin-3-amine derivatives (specifically for CP-99,994 precursors).

The Tartrate Resolution Protocol

This method relies on the solubility difference between the diastereomeric salts.[1][2]

-

Salt Formation: Dissolve the crude amine mixture (free base) in hot Methanol.

-

Resolving Agent: Add L-(+)-Tartaric acid (1.0 equiv) dissolved in hot Methanol.

-

Crystallization:

-

Cool slowly to room temperature.

-

The (2S,3S)-amine[3] · L-tartrate complex typically crystallizes out (less soluble).

-

The trans isomer and enantiomers remain in the mother liquor.

-

-

Recrystallization: If de is <98%, recrystallize the salt from Ethanol/Water (9:1).

Data: Solvent Effects on Resolution Efficiency

| Solvent System | Yield (Salt) | Diastereomeric Excess (de) | Notes |

| Methanol | 75% | 88% | Good first pass. |

| Ethanol/Water (9:1) | 60% | >99% | Best for final polish. |

| Acetone | <10% | N/A | Tartrate salts are often too insoluble; oils out. |

Module 4: Advanced Asymmetric Route (Avoid Resolution)

For scale-up where resolution yield loss is unacceptable, consider Asymmetric Hydrogenation of the enamide precursor. This bypasses the pyridine reduction entirely.

Workflow:

-

Precursor: Synthesize the cyclic enamide (e.g., N-acetyl-2-phenyl-1,2,3,4-tetrahydropyridine derivative).

-

Catalyst: Rh(COD)₂BF₄ + Chiral Bisphosphine Ligand (e.g., (R,R)-DuanPhos or TangPhos).

-

Result: This method sets the C2 and C3 stereocenters simultaneously with >97% ee and >95% de.

Figure 2: Asymmetric hydrogenation pathway using chiral phosphine ligands.

References

-

Stereoselective Synthesis of (+)-CP-99,994. Tetrahedron Letters. Describes the core resolution and synthesis strategies for the NK1 antagonist. 4[1][3][5][6][7][8][9][10]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2. Asian Journal of Chemistry. details the use of Adams' catalyst in acetic acid to prevent poisoning and control selectivity. 11[1][3][5][6][7][9][10]

-

Discovery of an orally bioavailable NK1 receptor antagonist (GR203040). Journal of Medicinal Chemistry.[3] Discusses the structure-activity relationship and stereochemical requirements of the 2-phenylpiperidin-3-amine scaffold. 3[1][3][5][6][9][10]

-

Iridium-Catalyzed Asymmetric Hydrogenation. Chemistry – A European Journal. Provides modern asymmetric hydrogenation methods for 2,3-disubstituted heterocyclic amines. 10[1][3][5][6][9][10]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. US4656303A - Novel resolution method of racemic mixture - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Technical Support Center: Solving Solubility Issues of 2-Phenylpiperidin-3-amine Salts

Welcome to the technical support center for 2-phenylpiperidin-3-amine salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Understanding the Molecule: Why Solubility Can Be a Challenge

2-phenylpiperidin-3-amine possesses a unique chemical structure that presents both opportunities and challenges for solubility. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is part of a larger, more complex structure. The presence of a bulky, hydrophobic phenyl group can significantly decrease aqueous solubility.[1]

The key to manipulating the solubility of this compound lies in its basic amine group.[2][3] This group can be protonated to form various salts, which are generally more soluble in aqueous media than the free base. However, the choice of the salt form, the pH of the solvent, and other factors can dramatically influence the final solubility.

II. Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if my 2-phenylpiperidin-3-amine salt is not dissolving?

A1: The initial and most critical step is to assess the pH of your solution. Since 2-phenylpiperidin-3-amine is a basic compound, its salt form will have a higher solubility in acidic conditions where it is fully protonated.[2][4] Try dissolving the salt in a dilute acidic solution (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4).[2]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?

A2: This is a common phenomenon for compounds with low aqueous solubility and is often referred to as "crashing out."[2] DMSO is an excellent organic solvent, but when diluted into an aqueous buffer, the overall solvent polarity increases, and the compound may no longer be soluble. To mitigate this, ensure the final DMSO concentration is as low as possible (typically ≤1%) while still maintaining solubility, or consider a stepwise dilution approach.[2]

Q3: Does the type of salt (e.g., hydrochloride, sulfate, tartrate) matter for solubility?

A3: Absolutely. The choice of the counter-ion has a profound effect on the physicochemical properties of the salt, including its crystal lattice energy, hygroscopicity, and ultimately, its solubility.[5][6] A comprehensive salt screening is often a necessary step in early drug development to identify the optimal salt form with the desired solubility and stability profile.[7][8][9]

III. In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to tackling specific solubility problems.

Q4: I've tried basic pH adjustment, but the solubility of my 2-phenylpiperidin-3-amine salt is still too low for my assay. What are my next options?

A4: If simple pH adjustment is insufficient, a systematic approach involving co-solvents and other excipients is the next logical step.

-

Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4] Commonly used co-solvents in parenteral formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol.[10][11] A tiered screening of different co-solvents at varying concentrations can help identify the most effective system.

-

Surfactants: Surfactants, such as Polysorbate 80, can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[10][12] This is particularly useful for in vivo formulations.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules like 2-phenylpiperidin-3-amine, forming inclusion complexes with significantly enhanced aqueous solubility.[1][2][13][14]

Q5: My compound seems to dissolve initially but then crashes out of solution over time. What could be the cause?

A5: This suggests you may be observing kinetic solubility rather than thermodynamic solubility.

-

Kinetic vs. Thermodynamic Solubility: Kinetic solubility is a measure of how quickly a compound dissolves and can sometimes result in a supersaturated, metastable solution.[15][16][17][18] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is the maximum concentration of a compound that can remain dissolved in a solvent over time.[15][17] It is crucial to determine the thermodynamic solubility for accurate and reproducible results, especially for formulation development.[15]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of your salt can also lead to this issue.[19][20][21] Different polymorphs can have different solubilities, and a more soluble, metastable form may initially dissolve and then convert to a less soluble, more stable form, causing precipitation.[20][21]

Q6: How do I choose the right counter-ion during salt screening for optimal solubility?

A6: The goal of a salt screen is to find a salt with a balance of desirable properties, including high solubility, good crystallinity, low hygroscopicity, and chemical stability.[7]

-

General Principles: The solubility of a salt is a function of the properties of both the active pharmaceutical ingredient (API) and the counter-ion.[7] Factors such as the polarity, lipophilicity, and size of the counter-ion play a significant role.[7][22]

-

Practical Approach: A "cascade approach" to salt screening is often efficient.[8] Start with a broad range of pharmaceutically acceptable counter-ions and perform an initial solubility assessment. Promising candidates are then subjected to more rigorous testing for properties like stability and hygroscopicity.

IV. Experimental Protocols

Protocol 1: Determining Thermodynamic (Shake-Flask) Solubility

This protocol is a gold-standard method for determining the equilibrium solubility of a compound.[15][16]

-

Preparation: Add an excess amount of the 2-phenylpiperidin-3-amine salt to a known volume of the desired solvent (e.g., buffered solution at a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle.[1] Alternatively, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.[2][15]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Reporting: Express the solubility in units of mg/mL or µg/mL at the specified temperature and pH.[2]

Protocol 2: Co-solvent Screening for Solubility Enhancement

-

Stock Solutions: Prepare stock solutions of your 2-phenylpiperidin-3-amine salt in various water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG 400).

-

Serial Dilutions: In a multi-well plate, perform serial dilutions of each stock solution into your aqueous buffer of choice.

-

Precipitation Assessment: After a defined incubation period (e.g., 2 hours), visually inspect each well for precipitation or measure the turbidity using a plate reader.

-

Data Analysis: Determine the highest concentration of the compound that remains in solution for each co-solvent system.

V. Visualizing the Concepts

Diagram 1: Factors Influencing Salt Solubility This diagram illustrates the interplay of various factors that determine the solubility of a pharmaceutical salt.

Caption: Key factors affecting the solubility of 2-phenylpiperidin-3-amine salts.

Diagram 2: Troubleshooting Workflow for Poor Solubility This workflow provides a step-by-step decision tree for addressing solubility issues.

Caption: A decision-making workflow for troubleshooting poor solubility.

VI. Quantitative Data Summary

| Solubilization Strategy | Typical Fold-Increase in Solubility | Mechanism of Action | Considerations |

| pH Adjustment | 10-1000x | Shifts equilibrium towards the more soluble ionized form.[11] | Dependent on the pKa of the compound. |

| Co-solvents | 2-50x | Reduces the polarity of the solvent.[4] | Potential for in vivo toxicity at high concentrations. |

| Cyclodextrins | 10-5000x | Forms inclusion complexes, encapsulating the hydrophobic drug.[1][2] | Stoichiometry of complexation needs to be determined. |

| Surfactants | 5-100x | Forms micelles that solubilize the drug.[10][12] | Can interfere with certain biological assays. |

VII. References

-

Excipients for Parenterals. (2023, March 10). Pharma Excipients.

-

Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.

-

Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. (n.d.). Benchchem.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

-

Ståhl, P. H. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics, 7(5), 1572-1579.

-

Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. (n.d.). University of Helsinki.

-

Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.

-

Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific.

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, February 10). Pharma Excipients.

-

Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (2016, October 21). ACS Publications.

-

Counterion. (n.d.). Wikipedia.

-

Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed.

-

Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Wiley Online Library.

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed.

-

Impact of counterion on the chemical stability of crystalline salts of procaine. (2010, September 15). PubMed.

-

Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA.

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate.

-

Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research.

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma.

-

Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. (n.d.). Lonza.

-

Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org.

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

-

Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

-

SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Drug Development & Delivery.

-

Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.

-

4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.

-

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8). Drug Development & Delivery.

-

Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025, November 21). ResearchGate.

-

List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate.

-

Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.

-

Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.

-

Solvent Excipients. (n.d.). American Pharmaceutical Review.

-

Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). Pharmaceutical Research.

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.

-

Amine Reactivity. (n.d.). Michigan State University Chemistry.

-

Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.

-

The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate.

-

Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review.

-

Solving Poor Solubility to Unlock a Drug's Potential. (2025, March 12). Pharmaceutical Technology.

-

Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.

-

rel-(2R,3R)-2-Phenylpiperidin-3-amine (dihydrochloride). (n.d.). Sigma-Aldrich.

-

Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.

-

Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.

-

Properties of amines. (n.d.). Lumen Learning.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. onyxipca.com [onyxipca.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. kinampark.com [kinampark.com]

- 12. pharmtech.com [pharmtech.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. asianpubs.org [asianpubs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

- 22. Counterion - Wikipedia [en.wikipedia.org]

Minimizing racemization during 2-phenylpiperidin-3-amine acylation

This guide is structured as a specialized Technical Support Center for researchers working with the 2-phenylpiperidin-3-amine scaffold. It prioritizes mechanistic understanding and practical, self-validating protocols.

Topic: Minimizing Racemization & Epimerization During Acylation Events Ticket ID: CHEM-SUP-2994 Status: Open Analyst: Senior Application Scientist

Critical Mechanism Analysis: The "Why" and "How"

The acylation of 2-phenylpiperidin-3-amine presents a unique stereochemical challenge. Unlike simple amino acid couplings, this scaffold possesses two stereocenters (C2 and C3) with distinct sensitivities.

The Core Problem: C2 Benzylic Instability

While you are acylating the amine at C3 , the primary risk of stereochemical erosion often occurs at C2 .

-

The Benzylic Factor: The proton at C2 is benzylic.

-

The Nitrogen Factor: The C2 proton is

to the piperidine nitrogen (N1). -

The Risk: If N1 is protected with an electron-withdrawing group (e.g., Boc, Cbz, Amide) to facilitate C3 chemistry, the C2 proton becomes significantly more acidic (pKa

20–25 in DMSO). Basic conditions required for C3 acylation can trigger deprotonation at C2, leading to thermodynamic equilibration between cis and trans isomers (epimerization).

Visualization: The Epimerization Pathway

The following diagram illustrates the mechanism by which basic conditions drive the cis-isomer (often the bioactive target, e.g., NK1 antagonists) toward the thermodynamically stable trans-isomer.

Caption: Base-mediated epimerization at the C2 benzylic center via a planar anionic intermediate.

Troubleshooting & FAQs

Q1: I am seeing ~15% epimerization using DIPEA/HATU. Why? A: DIPEA (Diisopropylethylamine) is a relatively strong organic base.[1] While necessary to activate HATU, its localized concentration can deprotonate the sensitive C2-benzylic position, especially if the reaction runs prolonged or at room temperature.

-

Fix: Switch to a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine .[1] These bases are sufficient to neutralize the acid generated during coupling but are kinetically slower at abstracting the C2 benzylic proton [1].

Q2: Can I use an Acid Chloride instead of a coupling agent? A: Yes, but only under biphasic conditions (Schotten-Baumann).

-

Risk: Using an acid chloride with TEA/DIPEA in DCM is a high-risk strategy because the reaction generates HCl, requiring excess base, which promotes epimerization.

-

Fix: Use a biphasic system (EtOAc/Sat. NaHCO₃).[1][2] The inorganic base stays in the aqueous layer, scavenging protons without ever creating a highly basic organic environment for the piperidine scaffold [2].

Q3: Does the N1-protecting group matter? A: Absolutely.

-

N-Benzyl (Bn): The C2 proton is less acidic (pKa > 30). Epimerization is rare.

-

N-Boc/Cbz: The C2 proton is moderately acidic. Requires careful base control.

-

N-Acyl: The C2 proton is highly acidic. Epimerization is very rapid.

-

Recommendation: If possible, perform the C3 acylation while N1 is Benzyl-protected, then switch protecting groups if necessary.

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating . You must run the control checkpoints (IPC) to ensure integrity.

Protocol A: The "Safe" Coupling (Coupling Agents)

Best for: Complex acids or when Acid Chlorides are unavailable.

Reagents:

-

Substrate: 2-phenylpiperidin-3-amine (N1-protected)

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Base: 2,4,6-Collidine (Sym-collidine)

-

Solvent: DMF or EtOAc (Anhydrous)

Step-by-Step:

-

Pre-Cooling: Dissolve the carboxylic acid (1.1 equiv) and Collidine (2.5 equiv) in DMF. Cool to 0°C .[2]

-

Activation: Add HATU (1.1 equiv). Stir for 5 minutes.

-

Why: Pre-activation ensures the active ester is ready before the amine sees the base.

-

-

Addition: Add the piperidine amine (1.0 equiv) slowly as a solution in DMF.

-

Reaction: Stir at 0°C for 2–4 hours. Do not warm to RT unless TLC shows no conversion.

-

Quench: Pour into ice-cold 0.5M citric acid (acidic quench removes residual base immediately).

IPC (In-Process Control): Take a 5µL aliquot at t=1h. Dilute in MeCN. Inject on UPLC.

-

Pass Criteria: Product peak > 80%, Epimer peak < 1%.

Protocol B: The Biphasic Schotten-Baumann

Best for: Simple Acid Chlorides and maximum stereocontrol.

Reagents:

-

Substrate: 2-phenylpiperidin-3-amine (HCl salt allowed)

-

Reagent: Acid Chloride (1.1 equiv)

-

Base: Saturated NaHCO₃ (aq)

-

Solvent: Ethyl Acetate or THF

Step-by-Step:

-

Biphasic Setup: Dissolve the amine in EtOAc. Add an equal volume of Sat. NaHCO₃. Vigorously stir (high RPM is critical for mass transfer).

-

Addition: Add the Acid Chloride dropwise over 10 minutes at 0°C .

-

Mechanism Check: The reaction occurs at the interface. The amine reacts with the acyl chloride; the HCl produced is instantly neutralized by the aqueous bicarbonate. The organic layer never becomes basic.

-

Completion: usually < 30 minutes.

Analytical Controls

You cannot minimize what you cannot measure. Standard C18 HPLC often fails to separate the cis/trans diastereomers of this scaffold efficiently.

Recommended Method: Chiral HPLC To quantify the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).[2]

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based) |

| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm and 254 nm |

| Target Separation | Cis-isomer typically elutes later than trans on AD-H (verify with std). |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

-

McClure, K. F., et al. (1995). Practical Synthesis of the Substance P Antagonist (+)-CP-99,994. Journal of Organic Chemistry. (Demonstrates the sensitivity of the 2-phenyl-3-amino scaffold). Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4] Tetrahedron, 60(11), 2447-2467. Link

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the SDS for specific reagents before use.

Sources

Removing metal catalyst residues from piperidine amine products

Technical Support Center: Catalyst Removal Subject: Decontamination of Piperidine Amine Products (Pd, Pt, Rh, Ru) Ticket ID: #MET-REM-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Catalyst Removal Support Center.

You are likely here because your piperidine product is retaining metal residues (typically Palladium, Platinum, or Ruthenium) despite standard workups. You may be observing "colored oil" phenomena, failed crystallizations, or ICP-MS data exceeding ICH Q3D limits.

The Core Problem: Piperidines are not just products; they are ligands . Secondary and tertiary amines are strong sigma-donors. In the competition for the metal atom, your product is often binding the catalyst more tightly than the scavengers you are using. To clean the product, we must break this equilibrium.

Module 1: Diagnosis & Mechanism

Q: Why is my standard silica column not removing the Palladium?

A: Standard silica is slightly acidic and polar, but the metal-amine bond is often stronger than the adsorption forces of bare silica. Furthermore, if you are using an amine-based scavenger (like a diamine resin) to clean an amine product, you are setting up a losing battle of competitive binding.

The Chelation Equilibrium

The diagram below illustrates why your product (Piperidine) retains the metal. You must introduce a scavenger with a significantly lower dissociation constant (

Figure 1: The competitive binding equilibrium. Successful removal requires a scavenger with a binding affinity orders of magnitude higher than the piperidine product.

Module 2: Solid-Supported Scavengers (The Gold Standard)

Q: Which scavenger resin should I use for secondary amines?

A: Do NOT use amine-functionalized silica. For piperidines, you must use Sulfur-based scavengers. The sulfur-metal bond is stronger than the nitrogen-metal bond, driving the equilibrium toward the scavenger.

Scavenger Selection Matrix

| Scavenger Type | Functional Group | Compatibility with Piperidines | Mechanism | Rec. Temperature |

| Si-TMT | Trimercaptotriazine | Excellent (Preferred) | Strongest binder for Pd/Pt. Low non-specific binding of amines. | 25°C - 50°C |

| Si-Thiol | Propylthiol (-SH) | Good | Versatile, but can oxidize. Good for Ag, Hg, Pd.[1] | RT - 80°C |

| Si-Thiourea | Thiourea | Good | Excellent for Ru and Rh. | 40°C - 80°C |

| Si-Diamine | Ethylenediamine | POOR | Avoid. Competes with product. May trap product if acidic. | N/A |

| Activated Carbon | Carbon | Variable | Often requires specific pH control. Can trap product salts. | >50°C |

Protocol: Batch Mode Scavenging (Si-TMT) Use this for <100g batches.

-

Dissolution: Dissolve crude piperidine in a solvent where it is highly soluble (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible (they compete for the metal).

-

Loading: Add Si-TMT (Silica-bound Trimercaptotriazine) at 3–5 equivalents relative to the residual metal content (not the product).

-

Note: If metal content is unknown, start with 10% w/w relative to product.

-

-

Temperature: Heat to 50°C . Heat is crucial to overcome the activation energy required to break the Piperidine-Pd bond.

-

Time: Stir for 4–12 hours.

-

Filtration: Filter through a 0.45µm pad or Celite to remove the scavenger.

-

Analysis: Check metal content. If still high, repeat with fresh scavenger.

Module 3: Liquid-Phase Extraction (The "Black Tar" Fix)

Q: Solid scavengers are too expensive or didn't work. Can I wash it out?

A: Yes, but simple water washes won't work. You need a "soluble scavenger" that pulls the metal into the aqueous phase. The best reagent for this is N-Acetylcysteine (NAC) .

Why NAC? It contains a thiol (binds metal) and a carboxylic acid (makes the complex water-soluble at basic pH).

The NAC Wash Protocol

Reference: Adapted from Organic Syntheses and industrial patents [1, 3].

-

Preparation: Dissolve your crude piperidine product in a water-immiscible solvent (EtOAc or DCM preferred).

-

The Scavenger Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. You need ~5–10 equivalents of NAC relative to the estimated metal catalyst.

-

Mixing: Add the aqueous NAC to the organic product layer.

-

pH Adjustment (CRITICAL): Adjust the pH of the aqueous layer to pH 8–9 using Ammonium Hydroxide (

) or mild base.-

Reasoning: At basic pH, the NAC is deprotonated (active thiol), and your piperidine is neutral (stays in organic). If pH is acidic, your piperidine protonates and goes into the water, ruining the separation.

-

-

Heating: Heat the biphasic mixture to 40–50°C with vigorous stirring for 1–2 hours.

-

Visual Cue: The organic layer should lighten, and the aqueous layer may turn dark/colored.

-

-

Separation: Cool, separate layers. Wash the organic layer once with dilute NaOH (1M) to remove residual NAC, then brine.

Module 4: Troubleshooting Decision Tree

Q: I've tried everything and the metal is still >20 ppm. What now?

Follow this logic flow to identify the bottleneck.

Figure 2: Troubleshooting workflow for persistent metal contamination.

Module 5: Regulatory Limits (ICH Q3D)

When validating your removal, ensure your detection limits (LOD) match the Permissible Daily Exposure (PDE) for your administration route.

Table: ICH Q3D Limits for Common Catalysts

| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Concentration Limit (10g daily dose) |

| Palladium (Pd) | 2B | 100 | 10 | 10 ppm (Oral) / 1 ppm (Inj) |

| Platinum (Pt) | 2B | 100 | 10 | 10 ppm (Oral) / 1 ppm (Inj) |

| Ruthenium (Ru) | 2B | 100 | 10 | 10 ppm (Oral) / 1 ppm (Inj) |

| Rhodium (Rh) | 2B | 100 | 10 | 10 ppm (Oral) / 1 ppm (Inj) |

Note: If your daily dose is <10g, the concentration limit (ppm) can be higher. Always calculate based on PDE. [2, 4][2][3][4][5][6][7][8][9][10]

References

-

Biotage. Metal Scavenger User Guide. Retrieved from

-

International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[4][7] (2022).[3][7] Retrieved from

-

Organic Syntheses. Synthesis of 9-Allylanthracene (Use of NAC for Pd Removal). Org.[5][9][11] Synth. 2011, 88, 109-120. Retrieved from

-

SiliCycle. SiliaMetS Metal Scavenger Selection Guide. Retrieved from

- Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

- 1. selekt.biotage.com [selekt.biotage.com]

- 2. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]

- 3. biotage.com [biotage.com]

- 4. Federal Register :: Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. sopachem.com [sopachem.com]

- 7. regulations.gov [regulations.gov]

- 8. Removal of Heavy Metals from Pharmaceutical Industrial Wastewater Effluent by Combination of Adsorption and Chemical Precipitation Methods, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. mdpi.com [mdpi.com]

- 11. velocityscientific.com.au [velocityscientific.com.au]

Validation & Comparative

1H NMR Characterization of (2S,3S)-2-Phenylpiperidin-3-amine: A Comparison Guide for Stereochemical Determination

Executive Summary & Pharmacological Context

As a Senior Application Scientist, characterizing saturated nitrogen heterocycles requires moving beyond basic 1D NMR assignments to understanding the 3D conformational dynamics of the molecule. The target compound, (2S,3S)-2-phenylpiperidin-3-amine , is the critical pharmacophore and core scaffold for a class of neurokinin-1 (NK1) receptor antagonists, most notably the clinical candidate CP-99,994[1].

The biological efficacy of this molecule is strictly stereodependent: the cis-(2S,3S) isomer is highly active, while its trans diastereomers (e.g., 2-epi-CP-99,994) are virtually inactive[2]. Because both isomers possess identical mass and atomic connectivity, distinguishing them requires robust analytical workflows. This guide objectively compares the performance of 1D 1H NMR , 2D NOESY , and Chiral Derivatization to establish a self-validating system for absolute and relative stereochemical assignment.

Mechanistic Causality: The Piperidine Chair Conformation

To understand why NMR is the gold standard for this analysis, we must examine the causality behind the spectral differences. The piperidine ring adopts a chair conformation in solution.

-

The Conformational Anchor: The bulky 2-phenyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the piperidine ring protons[2].

-

The cis-(2S,3S) Isomer: With the C2-phenyl group locked equatorially, the C2-proton (

) is forced into an axial position. To maintain the cis relationship, the C3-amine must also be axial, forcing the C3-proton ( -

The trans-(2R,3S) Isomer: Here, the C3-amine is equatorial, forcing

into an axial position. This creates an axial-axial (ax-ax) relationship between

According to the Karplus equation, the dihedral angle between these protons dictates the

Analytical Workflow Comparison

No single technique provides a complete stereochemical picture. Below is an objective comparison of the three primary methodologies used to characterize 2-phenylpiperidin-3-amine.

A. 1D 1H NMR (Primary Relative Stereochemistry)

-

Performance: Fast, quantitative, and non-destructive. It directly measures the

coupling constant. -

Mechanism: The ax-eq dihedral angle (~60°) in the cis isomer yields a small

value. The ax-ax dihedral angle (~180°) in the trans isomer yields a large -

Limitation: Cannot distinguish between enantiomers (e.g., 2S,3S vs. 2R,3R).

B. 2D NOESY (Orthogonal Spatial Confirmation)

-

Performance: Provides through-space correlation (< 5 Å) to validate the 1D NMR findings.

-

Mechanism: The cis isomer exhibits a strong Nuclear Overhauser Effect (NOE) cross-peak between the pseudo-equatorial

and axial -

Limitation: Requires longer acquisition times and higher sample concentrations than 1D NMR.

C. Chiral Derivatization / Mosher's Amides (Absolute Stereochemistry)

-

Performance: Essential for determining enantiomeric excess (%ee).

-

Mechanism: Reacting the C3-amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) converts the enantiomers into diastereomers, which possess distinct chemical shifts in 1D 1H and 19F NMR.

-

Limitation: Destructive to the sample and requires additional synthetic steps.

Quantitative Data Comparison

| Parameter | cis-(2S,3S) Isomer | trans-(2R,3S) Isomer | Diagnostic Value |

| C2-Phenyl Orientation | Equatorial | Equatorial | Anchors the chair conformation |

| C3-Amine Orientation | Axial | Equatorial | Determines biological activity |

| Axial-Equatorial | Axial-Axial | Dictates Karplus dihedral angle | |

| Dihedral Angle (approx.) | ~60° | ~180° | Physical basis for |

| 2.0 – 5.0 Hz | 9.0 – 12.0 Hz | Primary 1D NMR differentiator | |

| Strong | Weak / Absent | Orthogonal 2D confirmation |

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following step-by-step protocol incorporates internal checks to prevent false assignments caused by solvent effects or conformational distortion.

Step 1: Sample Preparation & Solvent Selection

-

Dissolve 5–10 mg of the purified 2-phenylpiperidin-3-amine in 0.6 mL of deuterated chloroform (

). -

Scientist's Insight (Self-Validation): Basic amines can become protonated by trace DCl in older

batches, which disrupts the intramolecular hydrogen bonding and distorts the chair conformation. Always filter your

Step 2: 1D 1H NMR Acquisition

-

Acquire spectra on a spectrometer operating at

400 MHz to ensure adequate dispersion of the -

Calibrate the 90° pulse width to ensure accurate integration. Use a standard zg30 pulse program with 16–32 scans and a relaxation delay (D1) of

2 seconds.

Step 3: Data Extraction & Conformational Validation

-

Locate the

signal (typically a doublet or doublet-of-doublets downfield around 3.8–4.2 ppm due to the deshielding effects of the adjacent phenyl and amine groups). -

Extract the

coupling constant. A value of ~3 Hz indicates the cis isomer; ~10 Hz indicates the trans isomer[2]. -

Self-Validation Check: Verify the geminal coupling of the C6 protons (

Hz). If this value deviates significantly, the piperidine ring may be adopting a twist-boat conformation, which invalidates the standard Karplus analysis.

Step 4: Orthogonal 2D NOESY Confirmation

-

If

Hz, set up a 2D NOESY experiment with a mixing time of 300–500 ms. -

Confirm the presence of a strong cross-peak between

and

Stereochemical Assignment Workflow

Workflow for stereochemical assignment of 2-phenylpiperidin-3-amine using NMR and derivatization.

References

-

Title: GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines: Application in the Synthesis of 2-Epi-CP-99,994 and (+)-Epilupinine Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Mass spectrometry fragmentation patterns of phenylpiperidine amines

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Phenylpiperidine Amines for Researchers and Drug Development Professionals

Introduction